

# Preclinical Development of dWIZ-1 and dWIZ-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	WIZ degrader 2	
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This technical guide provides an in-depth overview of the preclinical development of dWIZ-1 and its optimized successor, dWIZ-2, novel molecular glue degraders targeting the WIZ transcription factor for the potential treatment of sickle cell disease (SCD). The information presented is based on available scientific literature and aims to provide a comprehensive resource for professionals in the field of drug development.

## Introduction

Sickle cell disease is a genetic blood disorder characterized by the production of abnormal hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion, and severe clinical complications. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF) expression, which can interfere with HbS polymerization and ameliorate disease pathology. The transcription factor "widely interspaced zinc finger" (WIZ) has been identified as a repressor of fetal hemoglobin.

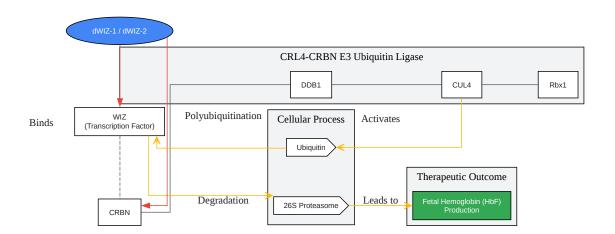
dWIZ-1 and dWIZ-2 are small molecule molecular glue degraders designed to selectively target WIZ for degradation. By inducing the proximity of WIZ to the E3 ubiquitin ligase complex component Cereblon (CRBN), these compounds trigger the ubiquitination and subsequent proteasomal degradation of WIZ, leading to the derepression of γ-globin gene expression and an increase in HbF production.[1][2] dWIZ-2 is an optimized analog of dWIZ-1, demonstrating improved pharmacokinetic properties.[1]



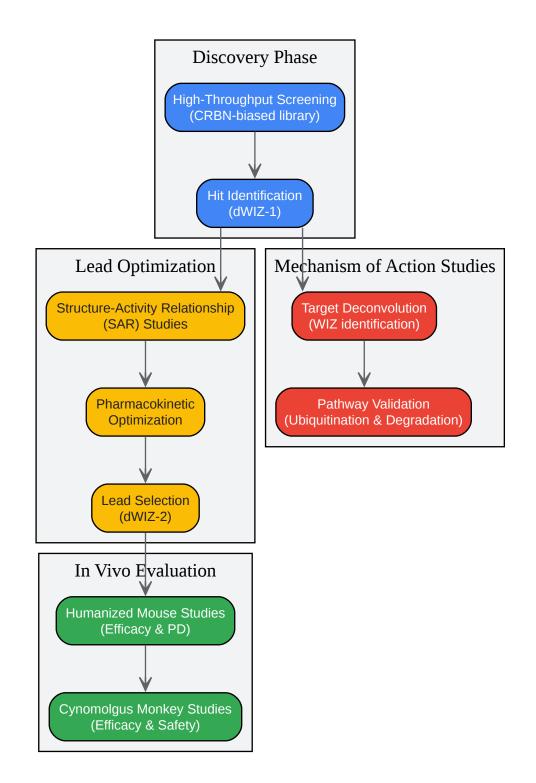
## **Mechanism of Action: WIZ Degradation Pathway**

dWIZ-1 and dWIZ-2 function by hijacking the cell's natural protein disposal machinery. The molecular glue compound facilitates the formation of a ternary complex between the WIZ transcription factor and the CRBN-DDB1 E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of WIZ results in epigenetic modifications at the γ-globin locus, including a decrease in repressive histone marks like H3K9me2, ultimately leading to the reactivation of HbF expression.[1]









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### References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Development of dWIZ-1 and dWIZ-2: A
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